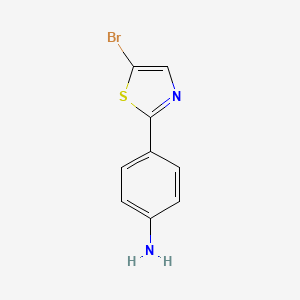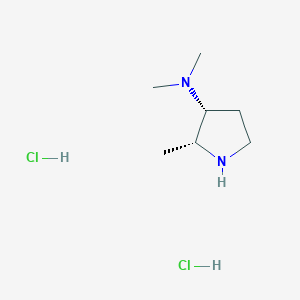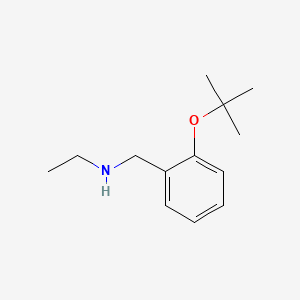
N-(2-(tert-Butoxy)benzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(tert-Butoxy)benzyl)ethanamine: is an organic compound with the molecular formula C13H21NO. It is also known as N-benzyl-2-(tert-butoxy)ethanamine. This compound is characterized by the presence of a benzyl group attached to an ethanamine backbone, with a tert-butoxy substituent on the benzyl ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(tert-Butoxy)benzyl)ethanamine typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of flow microreactor systems and metal-free conditions for the synthesis of tert-butyl esters suggests that similar methods could be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(tert-Butoxy)benzyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can lead to the formation of tert-butyl esters .
Aplicaciones Científicas De Investigación
Chemistry: N-(2-(tert-Butoxy)benzyl)ethanamine is used as an intermediate in organic synthesis. It is involved in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of benzyl and tert-butoxy groups on biological systems. It may also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of new pharmacophores.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(tert-Butoxy)benzyl)ethanamine involves its interaction with molecular targets and pathways in biological systems. The benzyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity to various targets. The specific pathways and targets involved depend on the context of its use, such as in medicinal chemistry or biological research .
Comparación Con Compuestos Similares
- N-Benzylglycinol t-butyl ether
- Benzenemethanamine, N-[2-(1,1-dimethylethoxy)ethyl]
Comparison: N-(2-(tert-Butoxy)benzyl)ethanamine is unique due to the presence of both benzyl and tert-butoxy groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications compared to similar compounds .
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
N-[[2-[(2-methylpropan-2-yl)oxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C13H21NO/c1-5-14-10-11-8-6-7-9-12(11)15-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
Clave InChI |
GJCUKFVBKUUKCG-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC=CC=C1OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


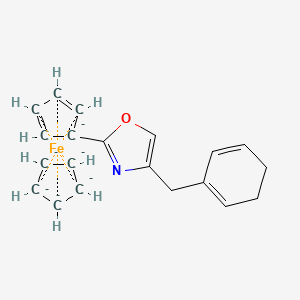

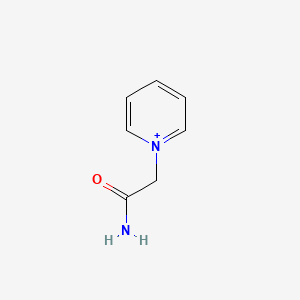
![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)

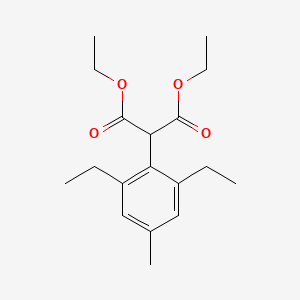

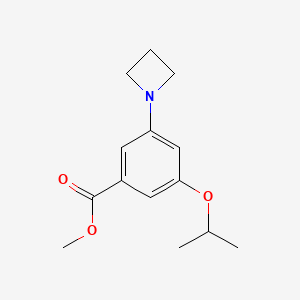
![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)
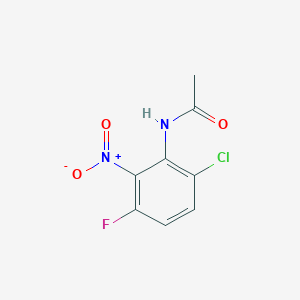

![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
